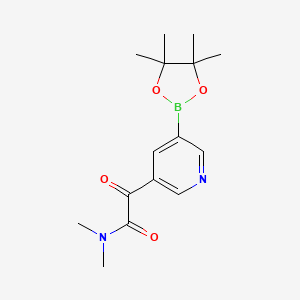![molecular formula C7H16Cl2N2O B6334469 (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride CAS No. 1070165-89-7](/img/structure/B6334469.png)
(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride (OHPPD) is a novel compound with a wide range of applications in both medical and scientific research. OHPPD has been studied extensively in recent years due to its unique properties, which make it an ideal candidate for various lab experiments. OHPPD has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to be a potential inhibitor of certain enzymes involved in cancer cell proliferation and metastasis. In addition, OHPPD has been used in the synthesis of other compounds with potential therapeutic applications.
Mechanism Of Action
(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been found to act as an inhibitor of certain enzymes involved in cancer cell proliferation and metastasis. (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride has also been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. Furthermore, (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride has been found to possess anti-oxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride has been found to possess anti-microbial and anti-viral properties. Furthermore, (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride has been found to possess anti-fungal properties, which may be due to its ability to inhibit the growth of certain fungi. (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride has also been found to possess anti-platelet and anti-coagulant properties, which may be due to its ability to inhibit the activity of certain enzymes involved in blood coagulation.
Advantages And Limitations For Lab Experiments
(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride has several advantages for use in lab experiments. It is a relatively stable compound and is not prone to degradation or oxidation. In addition, (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride is relatively easy to synthesize and can be prepared in large quantities. Furthermore, (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride is not toxic and is not known to cause any adverse effects. However, (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride is not soluble in water and must be dissolved in an organic solvent prior to use.
Future Directions
The potential applications of (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride are vast and there are many potential future directions for its use. (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride could be used to develop new drugs for the treatment of cancer and other diseases. In addition, (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride could be used in the synthesis of other compounds with potential therapeutic applications. Furthermore, (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride could be used to study the structure-activity relationships of drugs and their potential therapeutic applications. Finally, (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride could be used to study the mechanism of action of certain enzymes involved in cancer cell proliferation and metastasis.
Synthesis Methods
(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride can be synthesized using a variety of methods. The most common method is the direct reaction of a pyrrolo[1,2-a]pyrazin-7-ol with an alkyl halide using a palladium catalyst. This reaction produces a dihydropyrrolo[1,2-a]pyrazin-7-ol, which is then converted to (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride through a hydrochlorination reaction. Alternatively, (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride can be synthesized through the reaction of a pyrrolo[1,2-a]pyrazin-7-ol with an alkylating agent, such as an alkyl halide, followed by a base-catalyzed dehydration reaction.
Scientific Research Applications
(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride has been used in a variety of scientific research applications, including cancer research, drug discovery, and enzymology. (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride has been used to study the mechanism of action of certain enzymes involved in cancer cell proliferation and metastasis. It has also been used to study the structure-activity relationships of drugs and their potential therapeutic applications. In addition, (7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride has been used in the synthesis of other compounds with potential therapeutic applications.
properties
IUPAC Name |
(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c10-7-3-6-4-8-1-2-9(6)5-7;;/h6-8,10H,1-5H2;2*1H/t6-,7+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZJNNZPTJEMDN-AUCRBCQYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2CN1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7R,8AS)-1,2,3,4,6,7,8,8A-Octahydropyrrolo[1,2-A]pyrazin-7-OL dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenzo[b,d]furan-3-ylboronic acid](/img/structure/B6334404.png)




![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)





![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)